molecular formula C15H12ClF3N2O3S B15201847 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide CAS No. 64058-75-9

4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide

Cat. No.: B15201847
CAS No.: 64058-75-9
M. Wt: 392.8 g/mol
InChI Key: FUARUYLLTUILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a sulfonamide linker group, a structural motif recognized for its utility in constructing targeted drug conjugates and proteolysis-targeting chimeras (PROTACs) . The integration of the sulfonamide linkage with the 2,2,2-trifluoroacetamide and chlorotolyl groups makes it a potential candidate for developing covalent inhibitors or protein-degrading small molecules. Research into analogous compounds with sulfonamide linkages has shown promise in the targeted delivery of cytotoxic agents to tumor cells, highlighting its potential application in oncology research . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64058-75-9

Molecular Formula

C15H12ClF3N2O3S

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H12ClF3N2O3S/c1-9-2-7-12(16)13(8-9)25(23,24)21-11-5-3-10(4-6-11)20-14(22)15(17,18)19/h2-8,21H,1H3,(H,20,22)

InChI Key

FUARUYLLTUILFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetanilide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: It is employed in biochemical assays and studies to investigate enzyme interactions and protein modifications.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Sulfonamidobenzamide (SABA) Derivatives

The SABA core structure is shared with ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which exhibits antibacterial activity against E. coli (MIC: 0.45–0.9 mM) . Key structural and functional differences include:

Feature 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide SABA1
Sulfonamide Substituent 2-Chloro-5-methylphenyl group Phenylcarbamoyl group
Backbone Trifluoroacetanilide Ethyl benzoate
Biological Activity Not explicitly reported (inferred antimicrobial potential) MIC: 0.45–0.9 mM (vs. E. coli)

Patent Derivatives: Substituted Sulfonamides

Example 52 from a 2019 patent describes N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide, which shares the trifluoroacetamido group but incorporates a cyano and tetrahydrofuran substituent . This compound’s structural complexity suggests tailored binding interactions, possibly for kinase inhibition or anticancer applications.

Feature Target Compound Example 52
Sulfonamide Group 2-Chloro-5-methylphenyl Benzene-1-sulfonamide
Additional Groups Trifluoroacetanilide Cyano, tetrahydrofuran-3-yl
Inferred Application Antimicrobial Targeted therapy (e.g., kinase inhibition)

The absence of a cyano group in the target compound may reduce off-target reactivity, favoring broader-spectrum activity .

Herbicidal Sulfonylureas

Sulfonylurea herbicides like triflusulfuron-methyl () share the sulfonamide motif but feature triazine rings and urea bridges for acetolactate synthase (ALS) inhibition .

Feature Target Compound Triflusulfuron-Methyl
Core Structure Sulfonamido-trifluoroacetanilide Sulfonylurea-triazine
Primary Application Potential antimicrobial Herbicide (ALS inhibition)
Key Functional Group Trifluoroacetyl Methyl ester

The trifluoroacetyl group in the target compound increases lipophilicity compared to herbicidal methyl esters, suggesting divergent biological targets .

Research Findings and Implications

  • Potency and Selectivity : The target compound’s 2-chloro-5-methylphenyl group may enhance bacterial membrane interaction compared to SABA1’s phenylcarbamoyl group, though potency data are needed for validation .
  • Metabolic Stability : The trifluoroacetyl group likely improves resistance to enzymatic degradation compared to herbicidal sulfonylureas, extending half-life in biological systems .

Biological Activity

4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide, also known as N-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-2,2,2-trifluoroacetamide (CAS No: 64058-75-9), is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings.

  • Molecular Formula : C15H12ClF3N2O3S
  • Molecular Weight : 396.78 g/mol
  • Structure : The compound features a sulfonamide group and trifluoroacetyl moiety which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 - 1.0 µg/mL
Escherichia coli1.0 - 4.0 µg/mL
Klebsiella pneumoniae0.5 - 1.5 µg/mL
Pseudomonas aeruginosa1.0 - 3.0 µg/mL
Acinetobacter baumannii0.5 - 1.0 µg/mL

These findings suggest that the compound may possess significant antibacterial properties, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2:

  • Selectivity Index : The compound exhibits a high selectivity index (SI) for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with non-selective COX inhibitors.
  • Inhibition Concentration (IC50) : IC50 values for COX-2 inhibition range from 0.10 to 0.31 µM in related compounds.

In experimental models, compounds with similar structures have shown significant edema reduction in inflammatory conditions:

Compound Edema Inhibition (%) Edema Thickness (mm)
Control-2.62 ± 0.25
Indomethacin960.075 ± 0.007
Celecoxib950.100 ± 0.009
Test Compound920.151 ± 0.007

These results indicate that the tested compound could be a promising candidate for anti-inflammatory therapy .

Cytotoxicity Studies

Cytotoxicity assessments are essential to evaluate the safety profile of new compounds:

  • Compounds similar to this sulfonamide derivative were tested against human embryonic kidney cells and showed minimal cytotoxic effects at therapeutic doses.
  • Hemolysis tests indicated that the compound does not significantly lyse human red blood cells at effective concentrations .

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of sulfonamide compounds similar to our target compound:

  • Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and tested against various pathogens with promising results against MRSA and other resistant strains .
  • COX Inhibition Research : Molecular modeling studies indicated that these compounds could effectively bind to the COX-2 active site, correlating with their in vitro inhibition assays .
  • Safety Profile Analysis : Research has demonstrated that certain derivatives maintain a favorable safety margin when evaluated for cytotoxicity compared to their therapeutic efficacy .

Q & A

Q. What are the key steps in synthesizing 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide?

The synthesis typically involves:

Sulfonylation : Reacting a chlorinated aromatic amine with a sulfonyl chloride derivative under controlled acidic conditions.

Acetylation : Introducing the trifluoroacetamide group via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization to isolate the product.
Critical reagents include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium for coupling), and bases (e.g., triethylamine) to stabilize intermediates .

Q. How is structural integrity confirmed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromatic ring functionalization.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. Table 1: Common Analytical Techniques

TechniquePurposeExample Data
1^1H NMRConfirm sulfonamide linkageδ 7.8–8.2 ppm (aromatic protons)
HRMSValidate molecular formulam/z 432.05 (calculated)
HPLCAssess purityRetention time: 12.3 min

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Test palladium vs. copper catalysts for coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., anti-inflammatory vs. no activity) may arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., unreacted sulfonyl chloride) can skew assays. Re-run HPLC with diode-array detection .
  • Assay Variability : Compare results across cell lines (e.g., RAW 264.7 macrophages vs. primary cells) and validate with dose-response curves .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to prevent hydrolysis of the sulfonamide group.
  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Methodological Challenges

Q. How to design a structure-activity relationship (SAR) study for this compound?

Core Modifications : Synthesize analogs with varied substituents (e.g., replace trifluoroacetyl with methyl or nitro groups).

Biological Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .

Data Interpretation and Validation

Q. How to address inconsistent spectroscopic data?

  • Deuterated Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to avoid peak shifting.
  • Paramagnetic Impurities : Filter samples through Chelex resin to remove metal contaminants affecting NMR signals .

Q. What statistical methods are suitable for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • EC50_{50}/IC50_{50} Calculation : Use bootstrap resampling for robust error estimation .

Ethical and Safety Considerations

Q. How to safely handle waste generated during synthesis?

  • Segregation : Separate halogenated waste (e.g., chlorinated solvents) from non-halogenated waste.
  • Neutralization : Treat acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.